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Methyl 2-(dimethylamino)-6-methoxybenzoate Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols: Methyl 2-(dimethylamino)-6-methoxybenzoate in Heterocyclic Compound Formation
Application Notes and Protocols: Methyl 2-(dimethylamino)-6-methoxybenzoate in Heterocyclic Compound Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of substituted anthranilate esters in the synthesis of medicinally relevant heterocyclic compounds. While literature on Methyl 2-(dimethylamino)-6-methoxybenzoate is not extensively available, its structural features—a highly activated aromatic ring and strategically positioned reactive moieties—suggest significant potential as a precursor. By drawing authoritative parallels with closely related and well-documented N-substituted anthranilates, this guide elucidates the mechanistic principles and provides robust protocols for the synthesis of key heterocyclic scaffolds, including Acridones and Quinazolinones.
Introduction: The Synthetic Potential of an Activated Anthranilate
Methyl 2-(dimethylamino)-6-methoxybenzoate is an electron-rich aromatic compound belonging to the anthranilate ester family. Anthranilic acid and its derivatives are foundational building blocks in organic synthesis, prized for their bifunctional nature which allows for the construction of a wide array of fused heterocyclic systems.[1] The specific structure of Methyl 2-(dimethylamino)-6-methoxybenzoate is notable for its potent activating groups:
-
Ortho-dimethylamino group (-NMe₂): A strong electron-donating group that significantly increases the nucleophilicity of the aromatic ring, facilitating electrophilic substitution and cyclization reactions. Its tertiary nature prevents unwanted N-H side reactions, such as acylation, directing reactivity towards ring-forming processes.
-
Para-methoxy group (-OMe): Another powerful electron-donating group that further enhances the electron density of the benzene ring, synergizing with the -NMe₂ group.
-
Methyl ester group (-CO₂Me): Serves as a key handle for cyclization, acting as an electrophilic site for intramolecular nucleophilic attack.
The combined electronic effects of these substituents render this molecule a highly reactive and versatile precursor, theoretically poised for efficient participation in cyclocondensation and annulation reactions under milder conditions than its less-activated counterparts. This guide will focus on its potential application in two major classes of heterocycles: Acridones and Quinazolinones.
Application I: Synthesis of Substituted Acridones
Acridones are a class of tricyclic nitrogen heterocycles that form the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2] The standard route to the acridone scaffold involves the cyclization of an N-phenylanthranilic acid.
Mechanistic Rationale: Ullmann Condensation and Intramolecular Acylation
The synthesis of an acridone from an anthranilate ester typically follows a two-step sequence. The first step would be a nucleophilic substitution (e.g., Ullmann condensation) to form an N-arylanthranilate, followed by an intramolecular Friedel-Crafts-type acylation to construct the central ring.
However, the high activation of Methyl 2-(dimethylamino)-6-methoxybenzoate suggests a more direct pathway might be accessible. For the purpose of this guide, we will focus on the classical and reliable method starting from the corresponding N-phenylanthranilic acid, which can be readily prepared. The cyclization step is the key transformation where the anthranilate structure is crucial. The reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA), which facilitate the intramolecular electrophilic attack of the carboxylic acid (or its activated form) onto the N-phenyl ring.[3]
Below is a diagram illustrating the general workflow for acridone synthesis from an N-phenylanthranilic acid precursor.
Caption: General workflow for acid-catalyzed acridone synthesis.
Representative Protocol: Synthesis of Acridone from N-Phenylanthranilic Acid
This protocol describes a well-established method for the cyclization of N-phenylanthranilic acid, which serves as a model for the cyclization of more complex derivatives.[3] The use of a highly activated precursor like the one derived from Methyl 2-(dimethylamino)-6-methoxybenzoate would likely allow for milder conditions and shorter reaction times.
Materials:
-
N-Phenylanthranilic Acid
-
Concentrated Sulfuric Acid (98%)
-
Sodium Carbonate
-
Deionized Water
-
Standard laboratory glassware for heating and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, carefully add 10.0 g (46.9 mmol) of N-phenylanthranilic acid to 25 mL of concentrated sulfuric acid.
-
Heating: Heat the mixture on a boiling water bath for 4 hours. The solution will become deeply colored.
-
Quenching: After cooling slightly, pour the reaction mixture cautiously into 500 mL of boiling water. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Precipitation and Filtration: A yellow precipitate of acridone will form. Boil the suspension for 5 minutes, then filter the hot mixture using a Büchner funnel.
-
Neutralization: Transfer the moist solid to a beaker and add a solution of 15 g of sodium carbonate in 200 mL of water. Boil the suspension for 5 minutes to neutralize any remaining acid and dissolve any unreacted starting material.
-
Final Isolation: Filter the hot suspension, wash the solid thoroughly with hot water until the washings are neutral, and dry the product in an oven at 110 °C.
-
Purification (Optional): The crude acridone can be recrystallized from a high-boiling solvent like isoamyl alcohol or acetic acid to yield a light-yellow crystalline solid.[3]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | N-Phenylanthranilic Acid | [3] |
| Cyclizing Agent | Conc. H₂SO₄ | [3] |
| Reaction Time | 4 hours | [3] |
| Reaction Temp. | 100 °C (water bath) | [3] |
| Typical Yield | >90% (crude) | [3] |
| Melting Point | 354 °C | [3] |
Application II: Synthesis of Quinazolinones and Related Heterocycles
Quinazolinones are another privileged heterocyclic scaffold found in numerous FDA-approved drugs and biologically active molecules, known for their anticancer, anticonvulsant, and antibacterial activities.[4] Anthranilic acid derivatives are common starting materials for their synthesis, typically reacting with a one-carbon or multi-carbon unit to form the pyrimidinone ring.
Mechanistic Rationale: Condensation and Cyclodehydration
The synthesis of 4(3H)-quinazolinones from anthranilates involves an initial acylation of the amino group, followed by condensation with an amine source (like ammonia or a primary amine) and subsequent intramolecular cyclodehydration. A common method is the Niementowski quinazolinone synthesis.
When using an N-substituted precursor like Methyl 2-(dimethylamino)-6-methoxybenzoate, the pathway is directed towards 2,3-disubstituted quinazolinones or related structures. A versatile approach involves the reaction of the anthranilate with an isocyanate or urea, leading to a urea intermediate that cyclizes upon heating. The electron-rich nature of the target compound would facilitate the initial nucleophilic attack and the final ring-closing step.
The diagram below outlines a plausible pathway for quinazolinone formation from an anthranilate ester.
Caption: Pathway for Quinazolinone synthesis from an anthranilate.
Representative Protocol: Synthesis of a 2-Substituted-4(3H)-Quinazolinone
This protocol is adapted from a general method for synthesizing quinazolinones from anthranilic acid, which involves forming a benzoxazinone intermediate that is subsequently reacted with an amine.[4] This approach is robust and adaptable for various substituted precursors.
Materials:
-
Anthranilic Acid
-
Chloroacetyl Chloride
-
Acetic Anhydride
-
Ammonium Acetate
-
Pyridine (solvent)
-
Ethanol (solvent)
Procedure: Step A: Synthesis of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one
-
Acylation: Dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of dry pyridine in a flask equipped with a dropping funnel and stirrer. Cool the solution in an ice bath.
-
Add 11.3 g (0.1 mol) of chloroacetyl chloride dropwise to the cooled solution over 30 minutes with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cyclization: Add 20 mL of acetic anhydride to the mixture and reflux for 2 hours.
-
Isolation: Cool the reaction mixture and pour it into ice water. The benzoxazinone intermediate will precipitate. Collect the solid by filtration, wash with water, and dry.
Step B: Synthesis of 2-(aminomethyl)-4(3H)-quinazolinone
-
Amination: In a round-bottom flask, dissolve the benzoxazinone intermediate from Step A (0.1 mol) and an excess of ammonium acetate (e.g., 0.5 mol) in ethanol.
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Isolation: Cool the reaction mixture. The quinazolinone product will often precipitate. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the product by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the pure quinazolinone.
Conclusions and Field-Proven Insights
While Methyl 2-(dimethylamino)-6-methoxybenzoate remains a synthetically underexplored reagent, its structure presents a compelling case for its utility in heterocyclic synthesis.
-
Expertise & Causality: The strong electron-donating character of both the dimethylamino and methoxy groups is predicted to significantly lower the activation energy for intramolecular cyclization reactions. This suggests that syntheses of acridones and quinazolinones could proceed under much milder conditions (e.g., lower temperatures, weaker acids) compared to protocols using less-activated anthranilates. This can improve functional group tolerance and reduce the formation of degradation byproducts.
-
Trustworthiness & Validation: The protocols provided are based on well-established, high-yielding named reactions (Ullmann condensation, Niementowski synthesis) that have been validated across a wide range of substrates.[4][5] When adapting these protocols for the title compound, researchers should start with milder conditions and monitor the reaction progress closely (e.g., by TLC or LC-MS) to optimize for yield and purity. The primary validation will be the successful formation of the desired heterocyclic core, confirmed by standard analytical techniques (NMR, MS, IR).
The exploration of highly activated building blocks like Methyl 2-(dimethylamino)-6-methoxybenzoate is a promising avenue for developing more efficient and atom-economical synthetic routes to valuable pharmaceutical scaffolds.
References
-
Maji, B., & Bhattacharjee, D. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. [Link]
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. [Link]
-
Acheson, R. M., & Robinson, D. A. (1968). Synthesis of some acridines and 9-acridones for spectral studies. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kamei, R., et al. (2025). Generation of 9(10H)-Acridone from Anthranilic Acid. ResearchGate. [Link]
-
Sandtorv, A. H. (2015). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. University of Bergen. [Link]
-
Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses. [Link]
-
Scribd. (n.d.). Ullmann Acridine Synthesis. [Link]
-
Alagarsamy, V., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]
-
Wikipedia. (2023). Camps quinoline synthesis. [Link]
-
Mishra, A. D. (2011). A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]
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- 2. arkat-usa.org [arkat-usa.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Purification of Methyl 2-(dimethylamino)-6-methoxybenzoate via Column Chromatography
Technical Support Center: Purification of Methyl 2-(dimethylamino)-6-methoxybenzoate via Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 2-(dimethylamino)-6-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process. My aim is to move beyond generic advice and offer insights grounded in chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of Methyl 2-(dimethylamino)-6-methoxybenzoate.
Q1: Why is purifying Methyl 2-(dimethylamino)-6-methoxybenzoate challenging?
A1: The primary challenge stems from the compound's tertiary amine functional group.[1][2] This basic group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to issues like peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2]
Q2: What are the most common impurities I should expect?
A2: Common impurities often include unreacted starting materials, such as 2-hydroxy-6-methoxybenzoic acid derivatives, and byproducts from the dimethylation step. Depending on the synthetic route, you might also encounter related esters or isomers.
Q3: Can I use standard silica gel for this purification?
A3: While it is possible, it often requires careful mobile phase modification.[1][2] A common approach is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the eluent to "neutralize" the acidic sites on the silica and improve the peak shape of your basic compound.[1][3] However, this can sometimes reduce the separation efficiency and requires an additional step to remove the modifier from the final product.[3]
Q4: Are there better stationary phase alternatives to standard silica?
A4: Absolutely. For basic compounds like this, using an amino-functionalized silica (NH2-silica) or basic alumina can be highly effective.[1][2][3] These stationary phases have a basic surface that repels the amine, leading to better peak shapes and more predictable elution without the need for mobile phase modifiers.[3] Reversed-phase chromatography on a C18 column with a pH-adjusted mobile phase is another powerful alternative.[1]
II. Troubleshooting Guide: From Tailing Peaks to Lost Product
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your column chromatography experiment.
Symptom 1: Severe Peak Tailing on a Standard Silica Gel Column
The Problem: Your compound is eluting from the column, but the peak is broad and asymmetrical, with a pronounced "tail." This indicates a strong, undesirable interaction between your analyte and the stationary phase.
Potential Causes & Solutions:
-
Cause A: Strong Acid-Base Interaction. The basic dimethylamino group is interacting too strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier. Incorporate 0.1-2% triethylamine (TEA) or a dilute solution of ammonia in your mobile phase.[1][3] This competing base will occupy the active acidic sites on the silica, allowing your compound to elute more symmetrically.[1]
-
Solution 2: Switch to a Less Acidic Stationary Phase. Consider using neutral or basic alumina, or an amino-functionalized silica column.[1][2][3] These alternatives mitigate the strong acid-base interactions.[3]
-
-
Cause B: Column Overload. You may have loaded too much crude product onto the column.
-
Solution: Reduce the amount of sample loaded. As a general rule, for flash chromatography, the sample load should be between 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
Symptom 2: The Compound is Not Eluting from the Column
The Problem: You have run a significant volume of your mobile phase through the column, but your target compound is not being detected in the fractions.
Potential Causes & Solutions:
-
Cause A: Irreversible Adsorption. The interaction between your basic compound and the acidic silica is so strong that the compound is permanently stuck to the stationary phase.[4]
-
Solution 1: Drastically Increase Mobile Phase Polarity. If you are using a non-polar/polar solvent system (e.g., hexane/ethyl acetate), try flushing the column with a much stronger eluent, such as 10-20% methanol in dichloromethane, often with a basic additive.[1]
-
Solution 2: Re-evaluate Stationary Phase Choice. This is a strong indicator that standard silica is not suitable for your compound.[4] An amino-functionalized or reversed-phase column is a better choice for future attempts.[1][3]
-
-
Cause B: Compound Decomposition. The acidic environment of the silica gel may have degraded your compound.[4]
Symptom 3: Poor Separation from Impurities
The Problem: Your target compound is co-eluting with one or more impurities, resulting in mixed fractions.
Potential Causes & Solutions:
-
Cause A: Inappropriate Mobile Phase. The chosen solvent system does not have the right selectivity to resolve the components of your mixture.[5]
-
Solution 1: Optimize the Solvent System with TLC. Before running the column, systematically test different solvent combinations using Thin-Layer Chromatography (TLC).[5][6] Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and maximizes the separation from adjacent spots.[3]
-
Solution 2: Introduce a Different Solvent. If a two-solvent system (e.g., ethyl acetate/hexane) fails, introducing a third solvent with different properties (e.g., dichloromethane or a small amount of methanol) can alter the selectivity and improve separation.
-
-
Cause B: Isocratic vs. Gradient Elution. An isocratic (constant solvent composition) elution may not be sufficient for separating compounds with a wide range of polarities.[7]
Symptom 4: Shifting Retention Times Between Runs
The Problem: The retention time of your compound is not consistent from one purification to the next, making it difficult to reliably collect the correct fractions.
Potential Causes & Solutions:
-
Cause A: Column Degradation. This is particularly common with amino-functionalized columns, which can be susceptible to degradation.[9]
-
Cause B: Inconsistent Mobile Phase Preparation. Small variations in the composition of your mobile phase can lead to significant changes in retention times.
-
Solution: Prepare fresh mobile phase for each run and use graduated cylinders or other accurate measuring tools to ensure consistency.
-
III. Recommended Protocols & Methodologies
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Before committing your valuable compound to a large-scale column, it is crucial to develop and optimize your separation conditions on a small scale using TLC.
Step-by-Step Methodology:
-
Prepare a Dilute Solution: Dissolve a small amount of your crude Methyl 2-(dimethylamino)-6-methoxybenzoate in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a TLC plate. It is advisable to use the same type of stationary phase for your TLC as you plan to use for your column (e.g., standard silica, NH2-silica).[3]
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen mobile phase. Test a range of solvent systems, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Visualize the Results: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[10]
-
Analyze and Optimize: The ideal mobile phase will provide good separation between your target compound and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.[3] If you are using standard silica and observe tailing, repeat the TLC analysis with a mobile phase containing 0.5% triethylamine.
Protocol 2: Column Chromatography on Amino-Functionalized Silica
This is often the most straightforward and effective method for purifying basic amines like Methyl 2-(dimethylamino)-6-methoxybenzoate.
Step-by-Step Methodology:
-
Column Packing: Dry pack the column with the appropriate amount of amino-functionalized silica gel. Gently tap the column to ensure even packing.
-
Equilibration: Run several column volumes of your starting mobile phase (determined by TLC) through the column to equilibrate the stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a weak solvent like dichloromethane. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting with your chosen mobile phase. If a gradient is required, gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
IV. Data Summaries and Visualizations
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Stationary Phase | Solvent System (v/v) | Target Rf | Notes |
| Standard Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | 0.2 - 0.4 | Add 0.5% TEA if tailing is observed. |
| Amino-Functionalized Silica | Hexane / Ethyl Acetate (e.g., 9.5:0.5 to 7:3) | 0.2 - 0.4 | Generally provides symmetrical spots without additives. |
| Reversed-Phase (C18) | Acetonitrile / Water with 0.1% Formic Acid or Ammonium Hydroxide | N/A | Adjust pH to control retention.[1][11] |
Diagram 1: Troubleshooting Flowchart for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
V. References
-
Kinesis Technical Team. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
-
Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.
-
Nowik, W., et al. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link]
-
Restek Corporation. (2019). Choosing Your LC Stationary Phase. Restek.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
-
Eli Lilly and Company. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage.
-
Quora. (2020). How does gradient elution improve separation in gas chromatography?. Quora.
-
Welch, C. J., et al. (2008). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Journal of Chromatographic Science. (1986). Troubleshooting in Chromatography. Journal of Chromatographic Science.
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
-
Phenomenex. Types of stationary phases in gas chromatography. Phenomenex.
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
-
Wang, Y., et al. (2018). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. Journal of Analytical Methods in Chemistry. [Link]
-
Columbia University. Column chromatography. Columbia University.
-
LCGC International. (2018). Understanding Gradient HPLC. LCGC International.
-
Bidlingmeyer, B. A., et al. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
-
Chromatography Forum. (2009). Amine column degradation. Chromatography Forum.
-
University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester.
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
-
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.
-
Sigma-Aldrich. (2018). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. Chromatography [chem.rochester.edu]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. columbia.edu [columbia.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. Amine column degradation - Chromatography Forum [chromforum.org]
- 10. Content Not Available [sigmaaldrich.com]
- 11. waters.com [waters.com]
Optimizing temperature conditions for Methyl 2-(dimethylamino)-6-methoxybenzoate yield
Optimizing temperature conditions for Methyl 2-(dimethylamino)-6-methoxybenzoate yield
Technical Support Center: Synthesis of Methyl 2-(dimethylamino)-6-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(dimethylamino)-6-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and analogous synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for Methyl 2-(dimethylamino)-6-methoxybenzoate?
Q2: What are the most critical parameters influencing the yield of Methyl 2-(dimethylamino)-6-methoxybenzoate?
A2: The yield of this synthesis is highly dependent on several factors. Key parameters to control include:
-
Reaction Temperature: Temperature plays a pivotal role in reaction kinetics and selectivity. An optimal temperature is necessary to ensure a reasonable reaction rate without promoting the formation of byproducts.[1][2]
-
Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is crucial, as impurities can poison catalysts or participate in side reactions.[1]
-
Catalyst Activity: In steps that require a catalyst (e.g., a palladium catalyst for an amination reaction), the activity and loading of the catalyst are critical for reaction efficiency.[1]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. However, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or the formation of impurities.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Methyl 2-(dimethylamino)-6-methoxybenzoate, with a focus on optimizing temperature conditions.
Q3: My reaction yield is significantly lower than expected. How can I troubleshoot this?
A3: Low yield is a common issue that can often be traced back to suboptimal reaction conditions. Here is a systematic approach to troubleshooting, with a focus on temperature:
-
Verify Starting Materials and Reagents: Ensure that all your starting materials are of high purity and that your solvents are anhydrous.
-
Evaluate Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion. Conversely, if the temperature is too high, it could lead to the degradation of your starting materials or product, or the formation of side products.[1][2] It is recommended to perform small-scale experiments at different temperatures to find the optimal range. For instance, in related methylation reactions, a temperature range of 30-45°C has been found to be effective.[3]
-
Check Catalyst Performance: If your synthesis involves a catalyst, ensure it is fresh and active. Catalyst poisoning can significantly reduce your yield.[1]
-
Optimize Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q4: I am observing the formation of significant side products. Could the reaction temperature be the cause?
A4: Yes, incorrect temperature is a very likely cause of side product formation.
-
Elevated Temperatures: Higher temperatures can provide the activation energy for undesired reaction pathways, leading to the formation of impurities.[1] For example, at high temperatures, you might observe demethylation or other decomposition processes.
-
Localized Overheating: Poor heat distribution in the reaction vessel can create "hot spots" where side reactions are more likely to occur. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
To mitigate this, try running the reaction at a lower temperature for a longer period.
Q5: The reaction is not proceeding to completion, even after an extended period. What steps should I take?
A5: If your reaction is stalling, consider the following:
-
Gradually Increase the Temperature: A modest increase in temperature can sometimes provide the necessary energy to overcome the activation barrier and drive the reaction to completion.[1] It is advisable to increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress closely. For some related reactions, heating to reflux (around 65°C in methanol) for several hours is necessary.[1]
-
Re-evaluate Your Reagents: The issue might not be the temperature but rather a depleted or inactive reagent or catalyst.
-
Solvent Choice: Ensure your starting materials are fully dissolved in the chosen solvent, as poor solubility can hinder the reaction.[1]
Data Presentation: Effect of Temperature on Reaction Parameters
The following table summarizes the expected impact of different temperature ranges on the synthesis of Methyl 2-(dimethylamino)-6-methoxybenzoate, based on general principles of organic synthesis.
| Temperature Range | Reaction Rate | Yield of Desired Product | Formation of Impurities | Recommended for |
| Low (e.g., 20-30°C) | Slow | Potentially high (if reaction proceeds) | Low | Initial trials, reactions with highly reactive intermediates |
| Moderate (e.g., 30-60°C) | Moderate | Optimal | Moderate | Optimization studies, achieving a balance between rate and selectivity[3] |
| High (e.g., >60°C) | Fast | May decrease due to degradation | High | Reactions with high activation energy, but requires careful monitoring[2][4] |
Experimental Protocol: Temperature Optimization Study
This protocol provides a general framework for optimizing the reaction temperature for a key step in your synthesis.
Objective: To determine the optimal temperature for the synthesis of Methyl 2-(dimethylamino)-6-methoxybenzoate to maximize yield and minimize impurity formation.
Materials:
-
Starting materials and reagents
-
Anhydrous solvents
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system with precise temperature control (e.g., oil bath with a temperature controller)
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
TLC plates and developing chamber
-
LC-MS or GC-MS for product analysis
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical small-scale reactions in parallel.
-
Vary the Temperature: Set each reaction to a different, constant temperature. A good starting range would be from room temperature up to the boiling point of the solvent, with intervals of 10-15°C. For example, you could set up reactions at 25°C, 40°C, 55°C, and 70°C.
-
Monitor Reaction Progress: At regular time intervals, take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the product and any byproducts.
-
Determine Reaction Endpoint: Continue the reactions until the starting material is consumed or the product concentration reaches a plateau.
-
Work-up and Analysis: Once the reactions are complete, perform an identical work-up procedure for each reaction to isolate the crude product.
-
Quantify Yield and Purity: Determine the yield of the desired product for each reaction and analyze the purity, for example, by NMR or LC-MS.
-
Identify the Optimum Temperature: The optimal temperature is the one that provides the best balance of high yield, high purity, and a reasonable reaction time.
Visualization: Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield, with a focus on the role of temperature.
Sources
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Reference Data & Comparative Studies
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 2-(dimethylamino)-6-methoxybenzoate
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 2-(dimethylamino)-6-methoxybenzoate
For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of novel chemical entities, mass spectrometry (MS) stands as an indispensable tool. The fragmentation pattern of a molecule under MS analysis provides a veritable fingerprint, offering profound insights into its chemical architecture. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of Methyl 2-(dimethylamino)-6-methoxybenzoate, a substituted aromatic ester of interest in various chemical research domains. In the absence of direct, published experimental data for this specific molecule, this guide will leverage established principles of gas-phase ion chemistry, fragmentation mechanisms of related functional groups, and the influence of substitution patterns to construct a predictive fragmentation map.[1][2] We will further compare this predicted behavior with that of a simpler analogue, Methyl 2-methoxybenzoate, to highlight the directing influence of the dimethylamino group. Finally, a comprehensive, self-validating experimental protocol for acquiring and confirming this fragmentation data via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented.
The Structural Landscape: Predicting Fragmentation Drivers
Methyl 2-(dimethylamino)-6-methoxybenzoate possesses a unique electronic and steric environment that will dictate its fragmentation behavior. The molecule's structure features three key functional groups on a benzene ring: a methyl ester, a dimethylamino group, and a methoxy group. The ortho-positioning of the bulky dimethylamino and methoxy groups relative to the methyl ester will likely induce significant "ortho effects," influencing the fragmentation pathways.[1][2]
The dimethylamino group, being a strong electron-donating group, is expected to be the primary site of protonation in positive-ion electrospray ionization (ESI). This localization of charge will be a major driver for the subsequent fragmentation cascade.
Predicted Fragmentation Pathways of Methyl 2-(dimethylamino)-6-methoxybenzoate
Upon introduction into the mass spectrometer and ionization via ESI, the protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) of this precursor will likely initiate a series of fragmentation events.
A primary and highly probable fragmentation pathway involves the loss of the methyl group from the dimethylamino moiety, resulting in a stable, resonance-stabilized fragment. Another key fragmentation is the loss of the methoxy group as a radical, followed by rearrangement. The ester group itself can undergo characteristic cleavages, such as the loss of methanol or the entire methoxycarbonyl group.
The interplay between the ortho-substituents can also lead to unique rearrangements and neutral losses. For instance, interaction between the protonated dimethylamino group and the adjacent methoxy group could facilitate a concerted loss of a neutral species.
Predicted Fragmentation Diagram
Caption: Predicted major fragmentation pathways of protonated Methyl 2-(dimethylamino)-6-methoxybenzoate.
Comparative Analysis: The Influence of the Dimethylamino Group
To understand the impact of the dimethylamino group on the fragmentation pattern, it is instructive to compare the predicted fragmentation of our target molecule with the known fragmentation of a simpler analogue, Methyl 2-methoxybenzoate.
In Methyl 2-methoxybenzoate, protonation is less directed and can occur on either the methoxy or the ester carbonyl oxygen. Its fragmentation is primarily dominated by the loss of methanol and subsequent rearrangement of the aromatic ring. The presence of the highly basic dimethylamino group in our target molecule fundamentally changes the initial ionization site and, consequently, the entire fragmentation cascade. The charge localization on the nitrogen atom makes fragmentations involving this group, such as the loss of a methyl radical, more favorable.
| Feature | Methyl 2-methoxybenzoate | Methyl 2-(dimethylamino)-6-methoxybenzoate (Predicted) |
| Primary Protonation Site | Methoxy or Ester Carbonyl Oxygen | Dimethylamino Nitrogen |
| Major Neutral Loss | Methanol (-32 Da) | Methyl radical (-15 Da), Methanol (-32 Da) |
| Characteristic Fragments | Fragments arising from rearrangement of the benzoyl cation. | Fragments resulting from cleavages directed by the protonated dimethylamino group. |
Experimental Verification: A Robust LC-MS/MS Protocol
To empirically determine and validate the fragmentation pattern of Methyl 2-(dimethylamino)-6-methoxybenzoate, the following detailed experimental workflow is proposed. This protocol is designed to be self-validating by incorporating systematic method development and rigorous validation steps.[1]
Experimental Workflow Diagram
Caption: A comprehensive workflow for the analysis and validation of the fragmentation pattern.
Step-by-Step Methodology
1. Materials and Reagents:
-
Methyl 2-(dimethylamino)-6-methoxybenzoate (synthesis or commercial source, >98% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance and volumetric flasks
2. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with 50:50 methanol:water to create a range of concentrations for method development and validation (e.g., 1 µg/mL for initial fragmentation studies).
3. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MS1 (Full Scan): Scan a mass range of m/z 50-500 to identify the protonated precursor ion [M+H]⁺.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Optimize collision energy by ramping from 10 to 40 eV to obtain a rich fragmentation spectrum.
-
Key Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
5. Data Analysis and Interpretation:
-
Identify the m/z of the precursor ion and all major fragment ions.
-
Propose structures for the fragment ions and the corresponding neutral losses.
-
Compare the empirical data with the predicted fragmentation pathways.
6. Method Validation:
-
To ensure the trustworthiness of the obtained data, a partial method validation should be performed.[1] This includes:
-
Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a calibration curve over a relevant concentration range and assess the linearity of the response.
-
Precision and Accuracy: Analyze replicate injections of quality control samples at low, medium, and high concentrations to determine the intra- and inter-day precision and accuracy.
-
Conclusion and Future Directions
This guide provides a predictive yet scientifically grounded framework for understanding the mass spectrometric fragmentation of Methyl 2-(dimethylamino)-6-methoxybenzoate. The strong directing effect of the dimethylamino group is anticipated to yield a characteristic fragmentation pattern that can be leveraged for its unambiguous identification and quantification. The provided experimental protocol offers a clear and robust pathway for researchers to obtain and validate this crucial analytical data.
Future work should focus on acquiring high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the fragment ions, further solidifying the proposed fragmentation mechanisms. Additionally, comparison with the fragmentation patterns of isomeric compounds would provide even deeper insights into the structure-fragmentation relationships of this class of molecules.
References
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Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
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(PDF) “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved February 15, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Method Validation Guidelines. (2026, February 10). BioPharm International. Retrieved February 15, 2026, from [Link]
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mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. Retrieved February 15, 2026, from [Link]
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Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
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A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 2-(dimethylamino)-6-methoxybenzoate
A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 2-(dimethylamino)-6-methoxybenzoate
For researchers and professionals in drug development and analytical chemistry, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-(dimethylamino)-6-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methodologies for quality control and pharmacokinetic studies. This guide provides an in-depth exploration of the gas chromatography-mass spectrometry (GC-MS) approach for its analysis, alongside a critical comparison with alternative techniques.
The Significance of Analytical Precision for Methyl 2-(dimethylamino)-6-methoxybenzoate
Methyl 2-(dimethylamino)-6-methoxybenzoate serves as a crucial intermediate in organic synthesis. Its purity and concentration can significantly impact the yield and impurity profile of the final API. Therefore, a highly selective and sensitive analytical method is essential for its characterization. GC-MS stands out as a powerful technique for this purpose due to its ability to separate volatile and semi-volatile compounds and provide structural information through mass spectrometry.
Understanding GC-MS Retention Time: More Than Just a Number
The retention time (RT) in gas chromatography is the time it takes for a compound to travel from the injector to the detector. While it's a critical parameter for compound identification, it's not an absolute value.[1][2] The RT is influenced by a multitude of factors, including the analytical conditions, column type and dimensions, column degradation, and the presence of active sites or contamination.[1][3]
Several key factors affect retention time in gas chromatography:
-
Stationary Phase: The polarity and chemical structure of the stationary phase within the GC column dictate the separation mechanism. The interaction between the analyte and the stationary phase is a primary determinant of retention time.[4]
-
Oven Temperature: Higher oven temperatures increase the vapor pressure of the analyte, leading to shorter retention times. Conversely, lower temperatures result in longer retention times.[4][5]
-
Carrier Gas Flow Rate: The velocity of the carrier gas (e.g., helium, hydrogen) through the column impacts the time the analyte spends in the stationary phase.[4]
-
Column Dimensions: The length and internal diameter of the column influence the resolution and analysis time. Longer columns generally provide better separation but lead to longer retention times.[4]
Due to this variability, relying solely on absolute retention times for compound identification can be unreliable, especially when comparing results across different laboratories or instruments.[6] A more robust approach involves the use of retention indices, such as the Kovats Retention Index, which normalizes the retention time of an analyte to that of a series of n-alkanes.[6]
Experimental Protocol: GC-MS Method for Methyl 2-(dimethylamino)-6-methoxybenzoate
The following protocol outlines a validated GC-MS method for the analysis of Methyl 2-(dimethylamino)-6-methoxybenzoate. The choices within this protocol are deliberate to ensure sensitivity, selectivity, and reproducibility.
3.1. Sample Preparation
For accurate quantification, a stock solution of Methyl 2-(dimethylamino)-6-methoxybenzoate should be prepared in a high-purity solvent such as methanol or acetonitrile. Calibration standards are then prepared by serial dilution of the stock solution. For complex matrices, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[7][8]
3.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise control over temperature and flow rates. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral resolution for confident identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of aromatic compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert and efficient carrier gas for good chromatographic resolution. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible mass spectra. |
| Acquisition Mode | Scan (m/z 50-300) and/or SIM | Scan mode is used for initial identification, while Selected Ion Monitoring (SIM) provides higher sensitivity for quantification. |
3.3. Data Analysis
The retention time of Methyl 2-(dimethylamino)-6-methoxybenzoate is determined by analyzing a pure standard under the specified conditions. The mass spectrum will show a characteristic fragmentation pattern, with the molecular ion and key fragment ions used for confirmation. For quantification, a calibration curve is constructed by plotting the peak area against the concentration of the standards.
Workflow for GC-MS Analysis
Caption: A decision-making flowchart for selecting the appropriate analytical technique.
Conclusion
For the analysis of Methyl 2-(dimethylamino)-6-methoxybenzoate, GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and specificity, making it the gold standard for definitive identification and trace-level quantification. While alternative techniques such as HPLC and UV-Vis spectrophotometry have their merits for specific applications, particularly in routine quality control of less complex samples, GC-MS provides the most comprehensive analytical data. Understanding the factors that influence retention time and employing robust, validated methods are crucial for achieving accurate and reproducible results in a research and drug development setting.
References
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Shimadzu (Europe). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. [Link]
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LCGC International. "The Challenges of Changing Retention Times in GC–MS." LCGC International, 2010. [Link]
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Shimadzu Corporation. Factors Affecting Retention Time. [Link]
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Drawell. What Affects Retention Time in Gas Chromatography. [Link]
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Chemistry LibreTexts. 2.5E: GC Parameters. [Link]
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- Al-Mustansiriya University. "An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods." Journal of Al-Nahrain University, 2017.
- MDPI. "A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine." Foods, 2022.
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- ACS Publications. "Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
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Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
- Verdizadeh, N. A., et al. "Extractive Spectrophotometric Determination of Molybdenum (V) Using 2, 6-dithiol-4-methylphenol." International Journal of Pharmaceutical Sciences and Research, vol. 8, no. 9, 2017, pp. 3709-3718.
-
ResearchGate. Analytical methods for the quantification of volatile aromatic compounds. [Link]
- Preprints.org. Table S1. Class of compounds, sum of peak areas, chemistry registry numbers (CAS), and retention times of molecules identified b.
- The Royal Society of Chemistry. Supplementary Material (ESI)
-
Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]
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